molecular formula C12H18N2O3S B14570324 N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-40-2

N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea

Cat. No.: B14570324
CAS No.: 61290-40-2
M. Wt: 270.35 g/mol
InChI Key: KOMHUVQISODXEK-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea in the presence of a base, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient mixing.

    Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The 3,4-dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dimethoxyphenyl)methyl]thiourea
  • N-[(3,4-Dimethoxyphenyl)methyl]-N’-methylthiourea
  • N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-chloroethyl)thiourea

Uniqueness

N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more versatile in biological applications compared to its analogs, which may lack the hydroxyethyl group.

Properties

CAS No.

61290-40-2

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C12H18N2O3S/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(18)13-5-6-15/h3-4,7,15H,5-6,8H2,1-2H3,(H2,13,14,18)

InChI Key

KOMHUVQISODXEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NCCO)OC

Origin of Product

United States

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